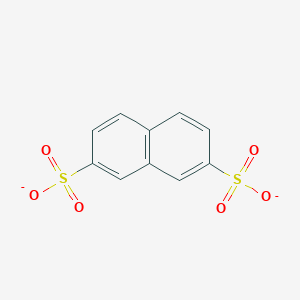

2,7-Naphthalenedisulfonate

Übersicht

Beschreibung

2,7-Naphthalenedisulfonate (NDS) is a chemical compound that belongs to the class of aromatic sulfonates. It is a white crystalline powder that is soluble in water and commonly used in scientific research. NDS has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science. In

Wissenschaftliche Forschungsanwendungen

Environmental Applications

2,7-Naphthalenedisulfonate has been utilized in environmental applications, particularly in the analysis and treatment of industrial effluents. For instance, it has been used in solid-phase extraction procedures to enrich benzene- and naphthalenesulfonates from industrial wastewaters, aiding in the removal of these pollutants from water sources. This process employs specific sorbents and ion-pair liquid chromatography coupled with mass spectrometry for effective detection and analysis (Alonso, Castillo, & Barceló, 1999).

Corrosion Inhibition

In the field of corrosion science, 2,7-Naphthalenedisulfonate has demonstrated effectiveness as a corrosion inhibitor. Studies show that it can inhibit corrosion on metal surfaces, particularly on iron electrodes in acidic environments. The efficiency of this inhibition increases with the concentration of the compound, indicating its potential use in industrial applications to protect metal surfaces from corrosive damage (Vračar & Draẑić, 2002).

Interaction with Cationic Dyes

In aqueous solutions, 2,7-Naphthalenedisulfonate has been studied for its interactions with cationic dyes like Methylene Blue. The compound causes shifts in the absorption and fluorescence spectra of the dye, indicating complex formation. This property is vital for understanding dye behavior in various industrial processes and environmental applications (Hamai, 1985).

Supramolecular Chemistry

In the realm of supramolecular chemistry, 2,7-Naphthalenedisulfonate is used to form complex architectures with lanthanides and phenanthroline. These structures have potential applications in materials science and coordination chemistry, highlighting the compound's versatility in forming diverse molecular arrangements (Zhao et al., 2007).

Photocatalytic Degradation

The photocatalytic degradation of 2,7-Naphthalenedisulfonate has been studied, particularly in the context of environmental remediation. This research focuses on the degradation pathways and the formation of intermediates, providing insights into how this compound and its derivatives can be effectively removed from wastewater and other polluted environments (Szabó-Bárdos et al., 2008).

Chromatography

In chromatographic applications, naphthalenesulfonates, including 2,7-Naphthalenedisulfonate, have been used as mobile phases for anion-exchange chromatography. Their utility in separating and detecting inorganic and organic anions showcases their role in analytical chemistry (Maki & Danielson, 1991).

Solid-State Structures

The study of solid-state structures of 2,7-Naphthalenedisulfonate has revealed its ability to form lamellar three-dimensional networks in combination with various metal ions. These findings are significant for developing new materials and understanding the structural aspects of metal-organic frameworks (Cai et al., 2001).

Eigenschaften

IUPAC Name |

naphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILFVXYKHXVYAB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O6S2-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)

![4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)

![3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid](/img/structure/B229789.png)

![6-(1-azepanylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229790.png)

![4-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B229791.png)

![4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)

![2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229794.png)

![N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine](/img/structure/B229795.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229803.png)